molecular formula C12H15N3O B1268735 N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propanamine CAS No. 91643-11-7

N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propanamine

Cat. No. B1268735
CAS RN: 91643-11-7
M. Wt: 217.27 g/mol
InChI Key: VJZJKBVSVGMIGW-UHFFFAOYSA-N
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Description

“N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propanamine” is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms . This type of compound is frequently encountered in active pharmaceutical ingredients with various therapeutic focuses .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, such as the compound , can be achieved via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The molecular structure of “N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propanamine” is characterized by the presence of a 1,2,4-oxadiazole ring. The presence of two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

The 1,2,4-oxadiazole ring is known to rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .

Scientific Research Applications

Anti-Infective Agents

The 1,2,4-oxadiazole moiety, which is part of the compound’s structure, has been extensively studied for its potential as an anti-infective agent. Research indicates that diversely substituted 1,2,4-oxadiazoles exhibit significant anti-bacterial, anti-viral, and anti-leishmanial activities. These compounds have been synthesized to target resistant microorganisms, addressing the global threat of antibiotic resistance .

Anti-Trypanosomal Activity

Compounds containing the 1,2,4-oxadiazole scaffold have been evaluated for their activity against Trypanosoma cruzi, the causative agent of Chagas disease. Molecular docking studies suggest that these compounds could inhibit the cysteine protease cruzain, a crucial enzyme for the parasite’s survival, indicating a promising mode of action for potential treatments .

Agricultural Biological Activities

In the agricultural sector, 1,2,4-oxadiazole derivatives have shown a broad spectrum of biological activities. They have been synthesized and evaluated for their nematocidal activity against plant-parasitic nematodes and anti-fungal activity against pathogens like Rhizoctonia solani. Some derivatives have also demonstrated strong antibacterial effects on crop diseases caused by Xanthomonas oryzae .

Antimicrobial Activities

The antimicrobial properties of 1,2,4-oxadiazole derivatives have been explored, with some compounds displaying good activity against various microorganisms. This includes derivatives that incorporate a 5-mercapto-1,3,4-oxadiazole ring, which have shown effectiveness against a range of test microorganisms .

Cytotoxic Activity Against Cancer Cell Lines

Triazole derivatives, which are structurally related to 1,2,4-oxadiazoles, have been found to exhibit cytotoxic activity against various cancer cell lines. These compounds, with IC50 values in the nanomolar range, highlight the potential of oxadiazole derivatives in cancer treatment research .

Design of New Chemical Entities

The versatility of the 1,2,4-oxadiazole scaffold allows for the design of new chemical entities with potential anti-infective activity. The chemical intuition provided by the study of these compounds aids organic and medicinal chemists in refining and developing new drugs to combat infectious diseases .

Synthesis of Heterocyclic Scaffolds

1,2,4-Oxadiazoles serve as important heterocyclic scaffolds in drug discovery due to their nitrogen and oxygen content. The synthesis of these scaffolds has gained momentum, and they are considered valuable in the arsenal of drug discovery for their versatility and potential for activity enhancement .

Potential SAR and Mode of Action Studies

The structure-activity relationship (SAR) of 1,2,4-oxadiazole derivatives can be studied to understand their activity potential. This research is crucial for identifying promising targets for the mode of action of these compounds, which can lead to the development of more effective drugs .

Future Directions

The development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields such as material science, medicinal chemistry, and high-energy molecules .

properties

IUPAC Name

N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-9(2)13-8-11-14-12(15-16-11)10-6-4-3-5-7-10/h3-7,9,13H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJZJKBVSVGMIGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=NC(=NO1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20359300
Record name N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propanamine

CAS RN

91643-11-7
Record name N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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